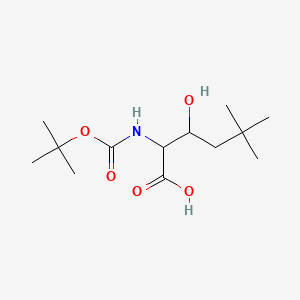
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid typically involves the protection of an amino acid with a Boc group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
化学反応の分析
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound.
科学的研究の応用
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be easily removed under acidic conditions . This allows for selective reactions to occur at other functional groups.
類似化合物との比較
Similar Compounds
Similar compounds include other Boc-protected amino acids and carbamate derivatives. Examples include:
- N-(tert-butoxycarbonyl)-L-alanine
- N-(tert-butoxycarbonyl)-L-phenylalanine
Uniqueness
What sets 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid apart is its specific structure, which includes a hydroxyl group and a dimethyl-substituted hexanoic acid backbone. This unique combination of functional groups makes it particularly useful in specific synthetic applications and research studies.
特性
分子式 |
C13H25NO5 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
3-hydroxy-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)7-8(15)9(10(16)17)14-11(18)19-13(4,5)6/h8-9,15H,7H2,1-6H3,(H,14,18)(H,16,17) |
InChIキー |
WTYDJVTTZCNZNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















